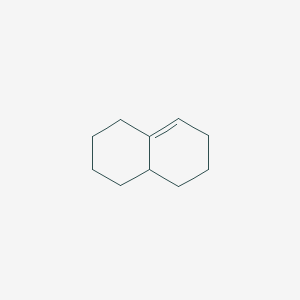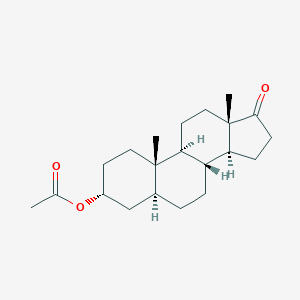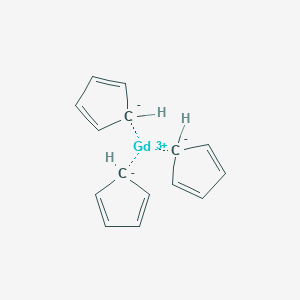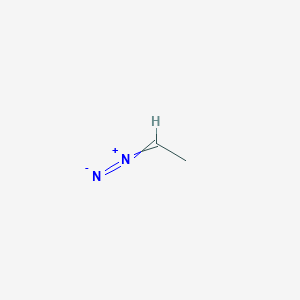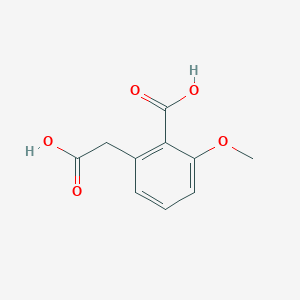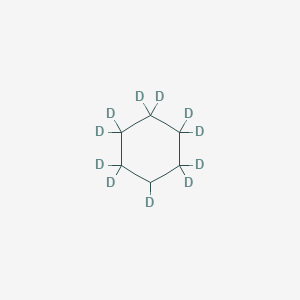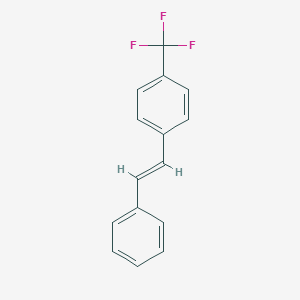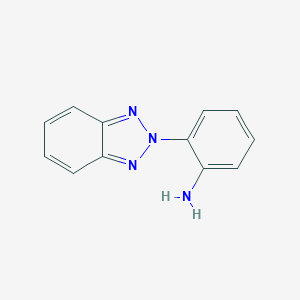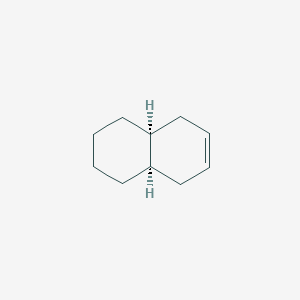
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene, commonly known as octahydronaphthalene, is a cyclic hydrocarbon with the molecular formula C10H18. It is a colorless liquid with a pleasant odor and is widely used in the chemical industry.
Mécanisme D'action
Octahydronaphthalene is a non-polar molecule that interacts with non-polar molecules through van der Waals forces. It has a low toxicity and is not known to have any significant biological activity.
Effets Biochimiques Et Physiologiques
Octahydronaphthalene has no known biochemical or physiological effects on humans. However, it has been shown to have insecticidal properties and is used as a fumigant to control pests in stored grains and other agricultural products.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of octahydronaphthalene is its low toxicity and high stability, which makes it an ideal solvent for many chemical reactions. However, its non-polar nature can also limit its solubility in polar solvents, which may affect its use in certain experiments.
Orientations Futures
There are several future directions for the research and application of octahydronaphthalene. One potential area of interest is its use as a starting material for the synthesis of new compounds with potential pharmaceutical applications. Another area of interest is its potential use as a green solvent in chemical reactions, as it is non-toxic and biodegradable. Further research is needed to explore these and other potential applications of octahydronaphthalene.
Conclusion
In conclusion, octahydronaphthalene is a cyclic hydrocarbon that has a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It is synthesized through several methods, with the hydrogenation of naphthalene being the most commonly used. While it has no known biochemical or physiological effects on humans, it has insecticidal properties and is used as a fumigant to control pests. Octahydronaphthalene has several advantages and limitations for lab experiments, and there are several potential future directions for its research and application.
Méthodes De Synthèse
Octahydronaphthalene can be synthesized through several methods, including the hydrogenation of naphthalene, the reduction of tetralin, and the dehydrogenation of decalin. The most commonly used method is the hydrogenation of naphthalene, which involves the reaction of naphthalene with hydrogen gas in the presence of a catalyst such as nickel or platinum.
Applications De Recherche Scientifique
Octahydronaphthalene has been extensively studied for its potential applications in various fields, including the chemical, pharmaceutical, and agricultural industries. It is used as a solvent, a starting material for the synthesis of other compounds, and as a fragrance in perfumes and cosmetics.
Propriétés
Numéro CAS |
1123-77-9 |
|---|---|
Nom du produit |
(4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene |
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(4aS,8aR)-1,2,3,4,4a,5,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,9-10H,3-8H2/t9-,10+ |
Clé InChI |
XLOVPKCQAPHUKK-AOOOYVTPSA-N |
SMILES isomérique |
C1CC[C@H]2CC=CC[C@H]2C1 |
SMILES |
C1CCC2CC=CCC2C1 |
SMILES canonique |
C1CCC2CC=CCC2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



